2-amino-1-(2-furylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
Description
2-Amino-1-(2-furylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a heterocyclic compound featuring a tetrahydroindole core substituted with an amino group at position 2, a carbonitrile group at position 3, and a 2-furylmethyl moiety at position 1. Its molecular formula is C₁₄H₁₅N₃O, with a molecular weight of 265.30 g/mol (inferred from structural analogs) .
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-amino-1-(furan-2-ylmethyl)-4,5,6,7-tetrahydroindole-3-carbonitrile |
InChI |
InChI=1S/C14H15N3O/c15-8-12-11-5-1-2-6-13(11)17(14(12)16)9-10-4-3-7-18-10/h3-4,7H,1-2,5-6,9,16H2 |
InChI Key |
XCSWPPILQZRBNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N2CC3=CC=CO3)N)C#N |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis Adaptation
The Fischer indole synthesis, employing cyclohexanone phenylhydrazones under acidic conditions, has been modified to accommodate the tetrahydroindole framework. For example, cyclohexanone derivatives are condensed with substituted hydrazines in the presence of polyphosphoric acid (PPA) at 80–100°C, yielding the tetrahydroindole core with moderate regiocontrol. A critical limitation is the competing formation of regioisomers, which necessitates chromatographic separation, reducing overall efficiency.
Cyclization of β-Ketonitriles
An alternative approach involves the cyclization of β-ketonitrile precursors. For instance, 2-cyano-3-(cyclohex-1-en-1-yl)propanehydrazide undergoes intramolecular cyclization in refluxing acetic acid, forming the tetrahydroindole ring with simultaneous introduction of the cyano group at C3. This method achieves yields of 65–72% but requires stringent moisture control to prevent hydrolysis of the nitrile group.
Functional Group Interconversion for Cyano Installation
The C3 cyano group is introduced via two principal routes:
Sandmeyer Reaction on Diazonium Salts
Treatment of 3-amino-tetrahydroindole derivatives with NaNO2/HCl at 0°C generates diazonium salts, which are subsequently reacted with CuCN in aqueous NH3 to yield the cyano-substituted product. This method, while reliable, suffers from low yields (40–50%) due to competing hydrolysis pathways.
Nucleophilic Substitution of Halides
Bromine or iodine at C3 is displaced using KCN in dimethyl sulfoxide (DMSO) at 120°C. For example, 3-bromo-1-(2-furylmethyl)-4,5,6,7-tetrahydro-1H-indole reacts with excess KCN for 6 hours, achieving 85% conversion to the nitrile. The high polarity of DMSO facilitates the SN2 mechanism, though elevated temperatures risk furan ring decomposition.
Optimization Challenges and Comparative Analysis
Solvent and Temperature Effects
A comparative study of alkylation solvents reveals that tetrahydrofuran (THF) provides higher N1-selectivity (92%) compared to DMF (78%) due to reduced nucleophilicity of the furan oxygen in less polar media. However, reaction times double in THF, necessitating a balance between selectivity and throughput.
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation yields by 12–15% in biphasic water/CH2Cl2 systems, likely through enhanced interfacial contact. Conversely, Lewis acids like ZnCl2 promote undesired ring-opening side reactions in the tetrahydroindole core.
Synthetic Route Comparison
The table below summarizes key metrics for three representative synthetic pathways:
| Method | Steps | Overall Yield | Purity (HPLC) | Key Limitation |
|---|---|---|---|---|
| Fischer + Alkylation + Sandmeyer | 5 | 28% | 95% | Low diazotization efficiency |
| β-Ketonitrile + Reductive Amination | 4 | 41% | 98% | Cost of NaBH3CN |
| Halide Substitution + Alkylation | 3 | 55% | 91% | Bromine handling hazards |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
2-Amino-1-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-Amino-1-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with its analogs:
Key Observations:
- The pyridin-2-yl analog (1g) exhibits nitrogen-based basicity, which may enhance interactions with biological targets, as evidenced by its anti-inflammatory activity .
Thermal Stability :
Commercial Availability and Pricing
- Target Compound: Available from Santa Cruz Biotechnology (Catalog: sc-341081) at $197/250 mg and $399/1 g .
- 4-Methoxybenzyl Analog : Historical pricing (2018–2021) ranged from $56–150/mg , reflecting synthesis complexity .
Biological Activity
2-amino-1-(2-furylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C14H19N3O
- Molecular Weight : 245.32 g/mol
- CAS Number : [not specified in the results]
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the indole core and subsequent functionalization. The synthetic routes often leverage established methodologies in indole chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has shown promising activity against various cancer cell lines:
These values indicate that the compound exhibits potent cytotoxic effects against liver and breast cancer cells while maintaining a favorable safety profile against normal cell lines.
The mechanism through which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest. Studies suggest that indole derivatives can inhibit key signaling pathways involved in tumor growth and metastasis.
Other Biological Activities
In addition to anticancer properties, indole derivatives have been investigated for various other biological activities:
- Antiviral Activity : Indole compounds have demonstrated efficacy against a range of viruses including HIV and Dengue virus. The structure of this compound may contribute to its antiviral properties through interaction with viral proteins or host cell receptors .
- Anti-inflammatory Effects : Some studies suggest that indole derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways .
Case Studies
A notable study investigated the cytotoxicity of various indole derivatives on cancer cell lines and found that those with furan substitutions exhibited enhanced activity compared to their non-furan counterparts. This suggests that the furan moiety plays a crucial role in the biological activity of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
